1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-phenylurea
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Overview
Description
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-phenylurea is a chemical compound that belongs to the class of triazine derivatives. This compound is known for its applications in organic synthesis, particularly in the formation of amides and esters. It is commonly used as a coupling reagent in peptide synthesis and other organic reactions due to its ability to activate carboxylic acids.
Mechanism of Action
Target of Action
Similar compounds, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (dmtmm), are known to be used as condensing agents in peptide synthesis . They facilitate the formation of amide bonds between carboxylic acids and amines .
Mode of Action
The compound interacts with its targets (carboxylic acids and amines) to form amide bonds . This is achieved through a condensation reaction, which is a chemical reaction where two molecules combine to form a larger molecule, with the loss of a smaller molecule in the process .
Biochemical Pathways
The compound’s action affects the biochemical pathway of peptide synthesis. It facilitates the formation of amide bonds, which are crucial in the creation of peptides . The downstream effects of this action would be the successful synthesis of the desired peptide.
Pharmacokinetics
It’s worth noting that the by-product of the reaction with dmtmm, 2-hydroxy-4,6-dimethoxy-1,3,5-triazine (ho-mdt), is highly water-soluble and can be easily removed from the main reaction product . This suggests that the compound and its by-products might have good bioavailability.
Result of Action
The result of the compound’s action is the formation of amide bonds, leading to the synthesis of peptides . This is a crucial step in peptide synthesis, and the compound’s ability to facilitate this reaction makes it valuable in this field.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the reactions with DMTMM can proceed under atmospheric conditions without drying of the solvent . Furthermore, readily removable and solubilizing solvents, including water, can be used in reactions with DMTMM, and no drying requirements are needed for the reaction solvents . This suggests that the compound’s action is quite robust and can be carried out in a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-phenylurea can be synthesized through the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under controlled conditions . The product is then purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-phenylurea undergoes various types of chemical reactions, including:
Amidation: Reacts with carboxylic acids and amines to form amides.
Esterification: Reacts with carboxylic acids and alcohols to form esters.
Substitution: Can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Amidation: Typically involves carboxylic acids and amines in the presence of the compound in an organic solvent like THF.
Esterification: Involves carboxylic acids and alcohols under similar conditions.
Substitution: Requires nucleophiles such as amines or alcohols.
Major Products
Amides: Formed from amidation reactions.
Esters: Formed from esterification reactions.
Substituted Products: Result from nucleophilic substitution reactions.
Scientific Research Applications
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-phenylurea has a wide range of applications in scientific research:
Chemistry: Used as a coupling reagent in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor used in the synthesis of the compound.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative used in similar applications
Uniqueness
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-phenylurea is unique due to its high reactivity and efficiency in activating carboxylic acids. It offers advantages over other coupling reagents, such as higher yields and fewer side reactions, making it a preferred choice in many synthetic applications .
Properties
IUPAC Name |
1-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c1-20-12-16-10(17-13(18-12)21-2)8-14-11(19)15-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,14,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMQPPIRIFZNNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)NC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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